6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. Its structure includes a chlorine atom at the 6-position and a 4-methylphenyl group at the 3-position (Fig. 1). This compound is synthesized via multi-step reactions starting from 3-chloro-6-hydrazinopyridazine, which undergoes condensation with aromatic aldehydes followed by cyclization and functionalization steps . The 4-methylphenyl substituent enhances lipophilicity and may influence binding interactions in biological targets, while the chlorine atom contributes to electronic effects and metabolic stability.
Properties
CAS No. |
56383-42-7 |
|---|---|
Molecular Formula |
C12H9ClN4 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3 |
InChI Key |
IREBWCSJHJAMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Ring Formation
The most widely adopted method involves cyclization of 3-hydrazinyl-6-chloropyridazine derivatives with acylating agents. For instance, heating 3-hydrazinyl-6-chloropyridazine with 4-methylbenzoyl chloride in acetic acid under reflux conditions yields the target compound via intramolecular cyclodehydration. Key parameters include:
-
Reaction Temperature : 110–120°C
-
Solvent : Glacial acetic acid or formic acid
This method benefits from readily available starting materials but requires careful control of stoichiometry to avoid over-acylation byproducts.
Oxidative Cyclization with Iodobenzene Diacetate (IBD)
An alternative approach employs IBD as a non-toxic oxidant for cyclizing 3-hydrazinyl-6-chloropyridazine precursors. In dichloromethane at 25°C, IBD facilitates dehydrogenation, forming the triazole ring without hazardous bromine or lead reagents.
Advantages :
-
Ambient reaction conditions
-
Reduced environmental toxicity
Acid-Catalyzed Ring Closure
Formic Acid-Mediated Cyclization
Formic acid serves as both solvent and catalyst in single-step syntheses. A mixture of 6-chloropyridazine-3-carboxylic acid and 4-methylphenylhydrazine undergoes cyclization in refluxing formic acid (100°C, 6 hours), followed by neutralization with sodium carbonate.
Typical Workflow :
-
Dissolve 10 mmol 6-chloropyridazine-3-carboxylic acid in 50 mL formic acid.
-
Add 12 mmol 4-methylphenylhydrazine dropwise.
-
Reflux for 6 hours, then cool to 0°C.
-
Filter and recrystallize from ethanol/water (1:1).
Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Late-stage functionalization via Suzuki coupling enables modular synthesis. A brominated triazolopyridazine intermediate reacts with 4-methylphenylboronic acid under palladium catalysis:
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Base: Sodium carbonate (2 equiv)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 12 hours
Optimization and Industrial Scale-Up
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol/water mixtures improve crystallinity, facilitating industrial-scale production.
Optimized Protocol for Kilogram-Scale Synthesis :
| Parameter | Value |
|---|---|
| Starting Material | 3-Hydrazinyl-6-chloropyridazine (1.2 equiv) |
| Acylating Agent | 4-Methylbenzoyl chloride (1.0 equiv) |
| Solvent | Toluene/AcOH (3:1) |
| Temperature | 110°C |
| Reaction Time | 4 hours |
| Isolation | Filtration after cooling |
| Purity | >99% (HPLC) |
| Yield | 74% |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hydrazine Cyclization | 68–78 | 95–98 | Simple workflow | Over-acylation side products |
| IBD Oxidation | 70–75 | 97–99 | Eco-friendly | Higher reagent cost |
| Suzuki Coupling | 82 | 99 | Modularity | Requires pre-functionalization |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-amino-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Scientific Research Applications
Research indicates that 6-Chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine demonstrates significant biological activity, particularly as an enzyme inhibitor.
Enzyme Inhibition
- Target Enzymes : The compound has been studied for its ability to inhibit various kinases involved in cellular signaling pathways. Notably, it shows promise in inhibiting mitogen-activated protein kinases (MAPKs), which are critical for cell growth and differentiation.
- Mechanism of Action : The inhibition mechanism involves binding to the active sites of target enzymes, leading to reduced enzymatic activity. This can have downstream effects on cellular processes such as metabolism and gene expression.
Potential Applications in Therapeutics
Given its biological activity, this compound has potential applications in drug development:
- Cancer Research : Due to its ability to inhibit MAPKs, the compound may play a role in cancer therapies targeting tumor growth and proliferation.
- Inflammatory Diseases : Its enzyme inhibition properties could also be beneficial in treating inflammatory conditions where MAPK pathways are implicated.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that allows for the efficient generation of this complex heterocyclic structure. Characterization methods such as X-ray crystallography have been employed to elucidate its molecular structure and confirm the presence of intramolecular hydrogen bonding and π–π interactions that enhance stability.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine | Contains pyridine instead of phenyl | Different electronic properties due to pyridine |
| 5-Chloro-1H-[1,2,4]triazole | Simple triazole structure | Lacks the fused pyridazine ring |
| 7-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | Methyl substitution at a different position | Varies in biological activity due to substitution |
This table illustrates how slight modifications can influence both biological activity and chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Table 2: Key Physicochemical Comparisons
*Estimated using fragment-based methods.
- Solubility : Chlorine at position 6 reduces polarity, but derivatives with hydrophilic groups (e.g., piperazine) achieve better aqueous solubility .
Structural Insights from Crystallography
- BRD4 Inhibition () : Crystal structures reveal that trifluoromethyl groups (Compound 6) form halogen bonds with Asn140, while methyl groups (Compound 7) engage in van der Waals interactions. The target compound’s 4-methylphenyl may occupy a suboptimal position in this pocket .
- Antitubulin Agents (): Diaryl derivatives adopt planar conformations essential for tubulin binding, a feature less achievable with the target compound’s monocyclic substituents .
Biological Activity
6-Chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into the compound's synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a pyridazine ring fused with a triazole ring. The presence of a chlorine atom at the sixth position of the pyridazine ring and a methyl group on the para position of the phenyl ring linked to the nitrogen atom at the third position of the triazole ring contributes to its unique chemical properties. The molecular formula is with a molecular weight of 244.68 g/mol and a melting point of 253-254 °C .
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways, including mitogen-activated protein kinases (MAPKs). The mechanism involves binding to active sites on these enzymes, leading to inhibition of their activity, which can affect cellular processes such as metabolism and gene expression .
Antiproliferative Effects
The compound has shown promising antiproliferative activity against several cancer cell lines. In studies comparing its efficacy to known anticancer agents like Combretastatin A-4 (CA-4), it demonstrated IC50 values in the low micromolar range. For example:
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
These values indicate that the compound is highly effective in inhibiting cancer cell proliferation .
The antiproliferative activity is primarily attributed to its interaction with tubulin, disrupting microtubule dynamics essential for cell division. Tubulin polymerization assays have confirmed that this compound effectively inhibits this process. Immunostaining assays further revealed significant disruption in microtubule formation upon treatment with this compound .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical class. For instance:
- Study on Antiproliferative Activity : A series of diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their antiproliferative effects. The findings indicated that structural modifications significantly influenced biological activity .
- Mechanistic Insights : Molecular modeling studies suggested that these compounds could bind to the colchicine binding site on microtubules, akin to CA-4, providing insights into their potential as anticancer agents .
Q & A
Q. What are the common synthetic routes for 6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves multi-step reactions starting with 3,6-dichloropyridazine. Key steps include:
- Hydrazine substitution : Reacting 3,6-dichloropyridazine with hydrazine to form 6-chloro-3-hydrazinopyridazine .
- Aldehyde condensation : Condensation with 4-methylbenzaldehyde to yield a hydrazone intermediate .
- Oxidative cyclization : Using iodobenzene diacetate (IBD) or Br₂/AcOH to cyclize the hydrazone into the triazolo-pyridazine core .
Methodological Tip : Monitor reaction progress via TLC and optimize oxidant choice (e.g., IBD in dichloromethane improves yield vs. toxic Pb(OAc)₄) .
Q. How is the structural identity of this compound confirmed in academic research?
- X-ray crystallography : Resolve planar molecular geometry, intramolecular C–H⋯N bonds, and π-π stacking interactions (e.g., centroid distance = 3.699 Å) .
- Spectroscopy : Use NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (C–Cl stretch ~770 cm⁻¹) for functional group validation .
- Elemental analysis : Confirm molecular formula (e.g., C₁₂H₉ClN₄) with ≤0.3% deviation .
Q. What safety precautions are required when handling this compound?
- Hazard classification : While no specific GHS hazards are reported, standard lab precautions apply (gloves, goggles, fume hood) .
- First aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How can synthetic challenges like harsh reaction conditions be mitigated?
Problem : Traditional methods use toxic oxidants (Br₂, Pb(OAc)₄) and high temperatures. Solutions :
- Green chemistry : Replace Br₂ with IBD in dichloromethane, reducing toxicity and improving yields (up to 67%) .
- One-pot multicomponent synthesis : Streamline steps to avoid intermediate isolation, minimizing side reactions .
Table 1 : Comparison of Oxidants in Cyclization
| Oxidant | Solvent | Yield (%) | Toxicity |
|---|---|---|---|
| Br₂/AcOH | Acetic Acid | 45–50 | High |
| IBD | CH₂Cl₂ | 60–67 | Moderate |
| Me₄NBr/oxone® | H₂O/EtOH | 55 | Low |
Q. What computational methods are used to predict bioactivity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) and molecular electrostatic potential (MEP) to assess reactivity .
- Molecular docking : Screen against biological targets (e.g., Fusarium oxysporum’s 14-α-demethylase, PDB:3LD6) to predict antifungal activity .
Methodological Insight : Validate docking results with in vitro assays (e.g., IC₅₀ values from MTT cytotoxicity tests) .
Q. How does structural modification influence cytotoxic activity?
Structure-Activity Relationship (SAR) Findings :
- Electron-withdrawing groups : Fluorine at the phenyl ring enhances cytotoxicity (e.g., IC₅₀ = 8.2 μM vs. HeLa cells) .
- Triazole-pyridazine core rigidity : Planar conformations improve DNA intercalation potential .
Contradiction Note : Steric hindrance from bulky substituents (e.g., 2-fluorophenyl) reduces activity despite improved solubility .
Q. How are crystallographic data contradictions resolved in structural studies?
- Refinement protocols : Use SHELXL for high-resolution data (R factor < 0.05) and validate with Hirshfeld surface analysis (e.g., 2.6% H-bond contribution) .
- Data validation : Cross-check with Cambridge Structural Database (CSD) entries for bond length/angle consistency (e.g., C–Cl bond = 1.732 Å ± 0.005) .
Q. What experimental strategies validate intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
